molecular formula C23H21NO5S B11072031 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine

4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine

Cat. No.: B11072031
M. Wt: 423.5 g/mol
InChI Key: YPAKHOOSPZRLCG-UHFFFAOYSA-N
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Description

4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a dibenzofuran-2-ylsulfonyl group and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Dibenzofuran-2-ylsulfonyl Group: This can be achieved by sulfonylation of dibenzofuran using a sulfonyl chloride in the presence of a base.

    Attachment to Morpholine: The sulfonylated dibenzofuran can then be reacted with morpholine under suitable conditions, often involving a coupling reagent.

    Introduction of the Phenoxymethyl Group: The final step may involve the reaction of the intermediate with a phenoxymethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings and the morpholine nitrogen can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Use as a probe to study biological processes involving sulfonyl and morpholine groups.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Chemical Industry: Applications in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and morpholine groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(methyl)morpholine
  • 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenyl)morpholine

Uniqueness

The presence of the phenoxymethyl group distinguishes 4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine from similar compounds, potentially imparting unique chemical and biological properties. This could affect its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C23H21NO5S

Molecular Weight

423.5 g/mol

IUPAC Name

4-dibenzofuran-2-ylsulfonyl-2-(phenoxymethyl)morpholine

InChI

InChI=1S/C23H21NO5S/c25-30(26,19-10-11-23-21(14-19)20-8-4-5-9-22(20)29-23)24-12-13-27-18(15-24)16-28-17-6-2-1-3-7-17/h1-11,14,18H,12-13,15-16H2

InChI Key

YPAKHOOSPZRLCG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)COC5=CC=CC=C5

Origin of Product

United States

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